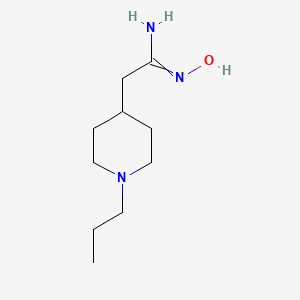

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide

Description

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide |

InChI |

InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |

InChI Key |

TYYJOJLGJFSJMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Piperidone

4-Piperidone undergoes reductive amination with propylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This method yields 1-propylpiperidin-4-amine with moderate to high efficiency (Table 1).

Table 1: Reductive Amination Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 25 | 78 |

| H2/Pd/C | EtOH | 60 | 85 |

Alkylation of Piperidine

Direct alkylation of piperidine with 1-bromopropane in the presence of a base (e.g., K2CO3) produces 1-propylpiperidine. Subsequent nitration at the 4-position via mixed acid (HNO3/H2SO4) and reduction with LiAlH4 yields the amine intermediate. This route, while longer, avoids ketone intermediates.

Ethanimidamide Formation via Nitrile Conversion

The ethanimidamide group is introduced through hydroxylamine-mediated conversion of a nitrile precursor. Two approaches are prevalent:

Direct Reaction with Hydroxylamine

1-Propylpiperidin-4-amine is first converted to 2-(1-propylpiperidin-4-yl)acetonitrile via nucleophilic substitution with chloroacetonitrile. Subsequent reaction with hydroxylamine hydrochloride in ethanol under reflux forms the target compound (Scheme 1).

Scheme 1

-

Nitrile Synthesis :

-

Amidoxime Formation :

Yields for this method range from 65–72%, with purity >95% confirmed by HPLC.

One-Pot Multicomponent Synthesis

A patent-derived method employs a one-pot reaction combining 1-propylpiperidin-4-amine, glyoxal, and hydroxylamine hydrochloride in aqueous ethanol. This approach simplifies purification but requires precise stoichiometric control to avoid byproducts (e.g., imine derivatives).

Catalytic and Solvent Optimization

Role of Acid Catalysts

The use of HCl or acetic acid accelerates amidoxime formation by protonating the nitrile, enhancing electrophilicity. For example, adding 10 mol% HCl improves yields to 82% while reducing reaction time from 12 h to 6 h.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase nitrile reactivity but may complicate hydroxylamine solubility. Ethanol-water mixtures (3:1) balance solubility and reaction efficiency, achieving optimal yields.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >98% purity, with retention time = 6.2 min.

Challenges and Alternative Routes

Byproduct Formation

Competing hydrolysis of the nitrile to carboxylic acids may occur under acidic conditions. Neutralizing the reaction post-completion minimizes this side reaction.

Alternative Precursors

Substituting chloroacetonitrile with bromoacetonitrile increases reactivity but necessitates stricter temperature control (<40°C) to prevent decomposition.

Industrial-Scale Considerations

Chemical Reactions Analysis

N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide

- Structure : Differs by a methyl group instead of propyl on the piperidine ring.

- Properties: Smaller substituent reduces molecular weight and lipophilicity compared to the target compound.

N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide

- Structure : Replaces piperidine with a morpholine ring (oxygen atom in the ring).

- Properties : Lower molecular weight (159.18 g/mol ) and increased polarity due to the oxygen atom, improving aqueous solubility but reducing membrane permeability .

- Applications : Used as a building block in organic synthesis, leveraging morpholine’s electron-rich nature for nucleophilic reactions .

Aromatic vs. Alicyclic Substituents

N′-Hydroxy-2-(4-methoxyphenyl)ethanimidamide

- Structure : Features a methoxyphenyl group instead of the piperidine ring.

- Properties : The methoxy group enhances electron density, facilitating electrophilic aromatic substitution. Exhibits 88% synthesis yield and distinct NMR profiles (δ 7.16–6.82 ppm for aromatic protons) .

- Applications : Utilized in studies of π-π stacking interactions and hydrogen bonding, relevant in materials science and drug design .

N'-Hydroxy-2-[(4-methylphenyl)sulfonyl]ethanimidamide

Functional Group Modifications

Amidoximes with Nitro/Chloro Substituents

- Examples: 2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Yield: 58%) 2-(4-Nitrophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (Yield: 93%) .

- Properties : Nitro and chloro groups are electron-withdrawing, increasing electrophilicity. High yields suggest stability under synthetic conditions.

- Applications : Explored as intermediates in antimalarial and antibacterial agent development .

(1Z)-N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Comparative Data Table

Key Findings and Implications

Substituent Impact :

- Piperidine vs. Aromatic Groups : Piperidine derivatives (e.g., target compound) exhibit higher lipophilicity, favoring membrane penetration, while aromatic analogs (e.g., methoxyphenyl) enable π-π interactions .

- Electron-Donating/Withdrawing Groups : Methoxy (electron-donating) enhances electrophilic substitution, whereas nitro groups (electron-withdrawing) stabilize negative charges, affecting reactivity .

Synthetic Efficiency :

- Amidoximes with nitro substituents achieve 93% yield , suggesting robust synthetic protocols compared to chlorophenyl derivatives (58%) .

Biological Relevance :

- Piperidine-containing compounds are prioritized in drug discovery due to their pharmacokinetic compatibility, while sulfonyl derivatives may face solubility challenges .

Biological Activity

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxylamine group attached to a piperidine derivative, which is crucial for its biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, influencing various signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest interactions with receptors and enzymes that regulate physiological processes.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which is beneficial for preventing cellular damage and inflammation.

2. Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help in reducing neuronal apoptosis and promoting cell survival through modulation of signaling pathways related to neuroprotection.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy in inhibiting microbial growth suggests potential applications in treating infections.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer’s disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups.

Case Study 2: Antioxidant Effects in Cell Cultures

A cell culture study evaluated the antioxidant effects of the compound on human fibroblast cells exposed to oxidative stress. Results showed a marked decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, suggesting that the compound effectively mitigates oxidative damage.

Research Findings Summary Table

| Biological Activity | Findings | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Neuroprotective | Reduces neuronal apoptosis; improves cognitive function | |

| Antimicrobial | Inhibits growth of various bacterial strains |

Q & A

Basic: What are the established synthetic routes for N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves reacting 1-propylpiperidine derivatives with ethanimidamide precursors. Key steps include:

- Hydroxylamine Hydrochloride Reaction : Reacting amidine derivatives with hydroxylamine hydrochloride in methanol/water under sodium bicarbonate buffer (pH 8–9) at 40–60°C, yielding the target compound .

- Purification : Recrystallization from dichloromethane or methanol improves purity (reported up to 98% ).

- Optimization : Catalysts like triethylamine and controlled temperature (e.g., 50°C) enhance reaction efficiency. Yield variations (58–93% in analogous syntheses) depend on precursor reactivity and purification protocols .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Analysis :

Advanced: How do structural modifications to the piperidine or ethanimidamide moieties affect biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Piperidine Modifications :

- Ethanimidamide Modifications :

Advanced: What strategies resolve discrepancies in reported biological activity across studies?

Methodological Answer:

Contradictions arise due to:

- Purity Variability : Compare studies using ≥95% purity (HPLC-validated ) vs. lower grades.

- Assay Conditions : Standardize MIC (microbial) or IC50 (enzyme inhibition) protocols. For example, antimicrobial activity may vary with bacterial strain or culture medium .

- Structural Analog Confusion : Differentiate between 1-propylpiperidine and morpholine/piperazine analogs (e.g., N′-hydroxy-2-(morpholin-4-yl)ethanimidamide ).

Methodological: How to design experiments assessing enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Software like AutoDock Vina models interactions (e.g., hydroxyimino hydrogen bonds with catalytic residues ).

- Site-Directed Mutagenesis : Validate binding sites by mutating predicted target residues (e.g., histidine in metalloenzymes ).

Stability: What factors influence the compound's stability under different storage conditions?

Methodological Answer:

- Solid-State Stability : Store at –20°C in airtight, light-protected containers. Monitor degradation via HPLC every 6 months .

- Solution Stability : In DMSO, avoid freeze-thaw cycles; use within 48 hours at 4°C .

- Degradation Pathways : Hydrolysis of the ethanimidamide moiety at pH > 8.0 necessitates pH-controlled buffers .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to enzymes (e.g., cytochrome P450 ).

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

- Validation : Cross-reference with experimental IC50 values and mutagenesis data .

Basic: What are the key physicochemical properties influencing its pharmacokinetics?

Methodological Answer:

- logP (1.33) : Moderate lipophilicity supports blood-brain barrier penetration .

- Rotatable Bonds (4) : Flexibility may enhance binding but reduce metabolic stability .

- Solubility : Low aqueous solubility (improved with co-solvents like PEG-400) .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized derivatives ).

Methodological: What in vitro assays are suitable for evaluating antimicrobial potential?

Methodological Answer:

- Bacterial/Fungal Strains : Test against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .

- MIC Determination : Broth microdilution per CLSI guidelines .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.